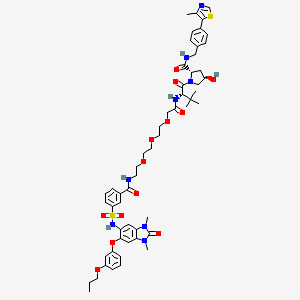
EML-405
Übersicht
Beschreibung
EML-405 is a small-molecule inhibitor of SPIN1 ( Kd of 14 uM).
Wissenschaftliche Forschungsanwendungen
Electromagnetic Launch Technology Development
Electromagnetic Launch (EML) technology is increasingly being used for future launch missions due to the electrified integration and electrical energy revolution. Key research areas include launcher technologies, integrated launch packages, high-power high-density supply, and overall control/maintenance. This technology faces challenges such as launcher life, miniaturization of power supply, and improving energy availability (Ma, Lu, & Liu, 2019).
EML in Various Technological Branches
EML technology is being utilized in multiple branches like electromagnetic aircraft launch, electromagnetic rail guns, and electromagnetic thrust launch. Detailed analyses of these technologies provide insight into current research achievements and challenges (Ma & Lu, 2017).
Critical Techniques in EML
The development of Electromagnetic Gun (EMG) systems using EML technology is a focus area, with studies on high power pulsed power, anti-corrosion, and launch structure techniques. These developments represent the latest in EML technology research (Cao, 2011).
Simulation and Modeling in EML
Simulation plays a crucial role in EML development, with techniques like the Monte Carlo method used to calculate magnetic flux density and self-induction. These simulations aid in overcoming technological barriers in EML research (Sengil, 2013).
Electromagnetic Levitation (EML) in Material Research
EML has applications in materials physics and engineering, particularly in solidification and nanomaterial manufacturing. Mathematical modeling is essential for researching EML due to the opacity of levitated droplets (Gao et al., 2016).
Historical Overview of EML
Historical insights into EML technology are provided, highlighting its evolution and the role of international symposia in stimulating research in this field (Fair, 2013).
Scientific Classification of EML
A scientific classification method for EMLs has been proposed, based on a binomial nomenclature method. This classification helps in understanding the operation of different EMLs and in developing general theories (Engel, 2017).
EML for Space Access and Asteroid Applications
EML is being explored for economic access to space and asteroid mining and deflection applications. These applications consider the potential of EML in changing asteroid trajectories and mining for valuable resources (Engel & Prelas, 2017).
Manipulating Electromagnetic Response in Materials
Research in manipulating electromagnetic response in materials, particularly for 5G technology, has been demonstrated. This involves tailoring dielectric “genes” in graphene-based heterostructures to enhance performance (Wang et al., 2021).
EML Symposium Overview
The 18th IEEE International EML Symposium provides an overview of the latest research and developments in EML technology, highlighting its global impact and the role of international collaboration (Fair, 2017).
Optimization in EML Systems
Optimization of EML systems, such as coil design for electromagnetic levitation, plays a significant role in improving performance and efficiency in various applications (Royer et al., 2013).
EML in Materials Processing
EML technology is significant in materials processing, like dephosphorization of ferrosilicon, due to its advantages in avoiding contamination and providing uniformity at high temperatures (Shi et al., 2018).
Multifield Analysis of EML Components
Multifield coupled analysis of EML components, such as launch coils, is essential for understanding and improving the reliability and performance of these systems (Chengxue et al., 2013).
Eigenschaften
CAS-Nummer |
2101954-79-2 |
|---|---|
Produktname |
EML-405 |
Molekularformel |
C36H51N5O2 |
Molekulargewicht |
585.837 |
IUPAC-Name |
(2-(phenylamino)-1,4-phenylene)bis((4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)methanone) |
InChI |
InChI=1S/C36H51N5O2/c42-35(40-24-14-29(15-25-40)12-22-38-18-4-5-19-38)31-10-11-33(34(28-31)37-32-8-2-1-3-9-32)36(43)41-26-16-30(17-27-41)13-23-39-20-6-7-21-39/h1-3,8-11,28-30,37H,4-7,12-27H2 |
InChI-Schlüssel |
MJSAAVJPPGYWEY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(NC2=CC=CC=C2)=C1)C(N3CCC(CC3)CCN4CCCC4)=O)N5CCC(CCN6CCCC6)CC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EML-405; EML 405; EML405; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)







![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

